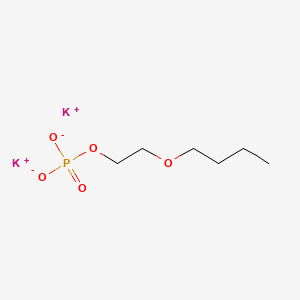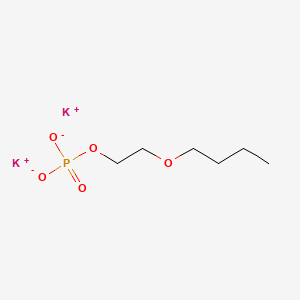
Dipotassium 2-butoxyethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium 2-butoxyethyl phosphate: is an organic phosphate compound with the molecular formula C6H13K2O5P. It is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of dipotassium 2-butoxyethyl phosphate typically begins with 2-butoxyethanol and phosphoric acid.
Reaction Conditions: The reaction involves the esterification of 2-butoxyethanol with phosphoric acid, followed by neutralization with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods: In industrial settings, the reaction is carried out in a reaction kettle, where phosphoric acid and potassium hydroxide are added in stoichiometric amounts. The reaction temperature is controlled to prevent decomposition, and the pH is adjusted to around 8.9-9.5.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Dipotassium 2-butoxyethyl phosphate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It is less commonly involved in reduction reactions due to its stable phosphate ester structure.
Substitution: The compound can participate in substitution reactions where the butoxyethyl group can be replaced by other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Alkyl halides or aryl halides in the presence of a suitable catalyst.
Major Products:
Oxidation: The major products include oxidized derivatives of the butoxyethyl group.
Substitution: The products depend on the substituent introduced, resulting in various alkyl or aryl phosphates.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Dipotassium 2-butoxyethyl phosphate is used as a catalyst in organic synthesis reactions due to its ability to stabilize transition states.
Biology:
Biochemical Studies: It is used in studies involving phosphate metabolism and enzyme interactions.
Medicine:
Pharmaceuticals: The compound is explored for its potential use in drug formulations, particularly in controlled-release systems.
Industry:
Mécanisme D'action
Mechanism:
Phosphate Group: The phosphate group in dipotassium 2-butoxyethyl phosphate interacts with various molecular targets, including enzymes and receptors, modulating their activity.
Pathways: The compound can influence signaling pathways involving phosphate metabolism and energy transfer.
Comparaison Avec Des Composés Similaires
Tris(2-butoxyethyl) phosphate: Similar in structure but with three butoxyethyl groups instead of two.
Dipotassium phosphate: Lacks the butoxyethyl group, making it less hydrophobic and more soluble in water.
Uniqueness:
Hydrophobicity: Dipotassium 2-butoxyethyl phosphate has a unique balance of hydrophobic and hydrophilic properties, making it suitable for specific industrial applications.
Stability: The compound’s stability under various conditions makes it a preferred choice in formulations requiring long-term stability
Propriétés
Numéro CAS |
68389-63-9 |
|---|---|
Formule moléculaire |
C6H13K2O5P |
Poids moléculaire |
274.33 g/mol |
Nom IUPAC |
dipotassium;2-butoxyethyl phosphate |
InChI |
InChI=1S/C6H15O5P.2K/c1-2-3-4-10-5-6-11-12(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2 |
Clé InChI |
VNRLBVFSQLHMPD-UHFFFAOYSA-L |
SMILES canonique |
CCCCOCCOP(=O)([O-])[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[4-(aminooxy)phenyl]-](/img/structure/B13787364.png)
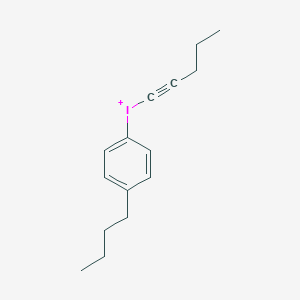
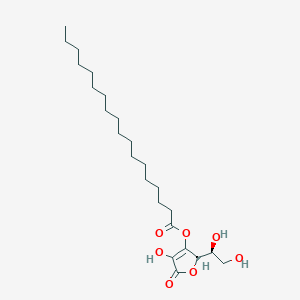
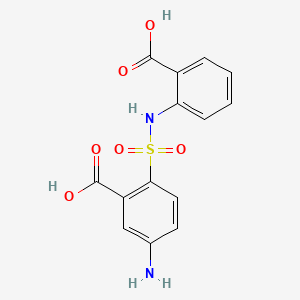
![2,2'-Isopropylidenebis[4,6-dibromophenol]](/img/structure/B13787380.png)
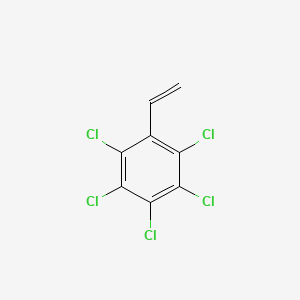
![7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13787388.png)
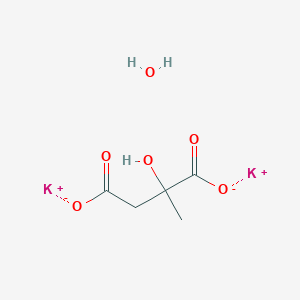
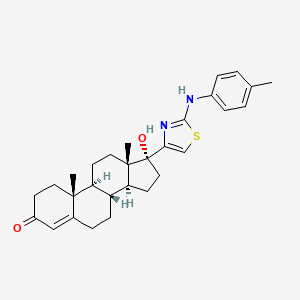
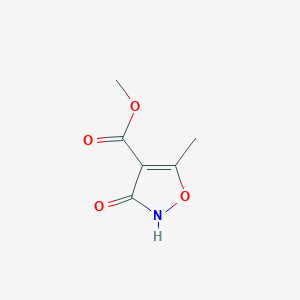
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787422.png)
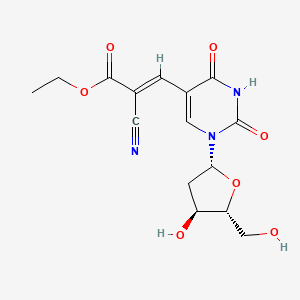
![7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13787427.png)
